2,6-二氨基吡啶硫酸盐

描述

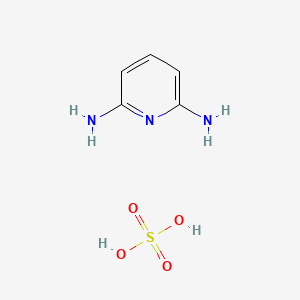

2,6-Diaminopyridine sulfate is a useful research compound. Its molecular formula is C5H9N3O4S and its molecular weight is 207.204. The purity is usually 95%.

The exact mass of the compound 2,6-Diaminopyridine sulfate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2,6-Diaminopyridine sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diaminopyridine sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

光电探测器和光电二极管制造

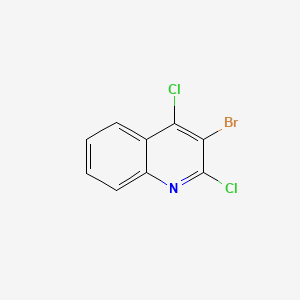

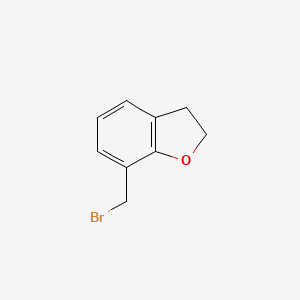

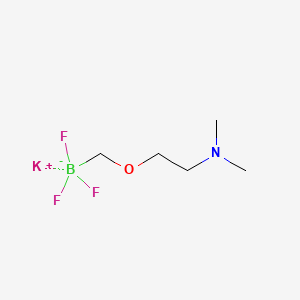

2,6-二氨基吡啶硫酸盐用于合成有机金属配合物,用于开发光电探测器和光电二极管 {svg_1}。这些器件对于检测各种形式的光至关重要,包括那些超出可见光谱范围的光。该化合物在制造过程中的作用对于生产这些电子和光电子器件功能不可或缺的薄膜至关重要。

抗菌和抗病毒研究

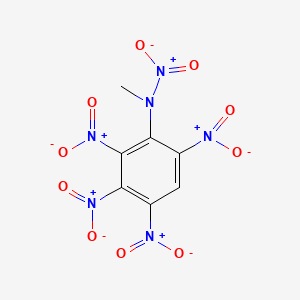

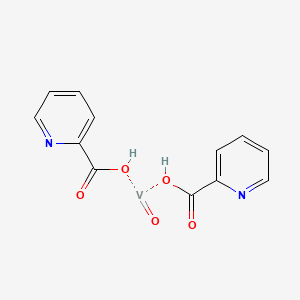

2,6-二氨基吡啶硫酸盐中存在的吡啶核以其抗菌和抗病毒特性而闻名 {svg_2}。在流行病的背景下,对这些特性的研究尤其重要,因为迫切需要新的治疗剂。该化合物的结构允许与特定蛋白质相互作用,这可以用来开发具有靶向选择性的新药物。

染发剂配方

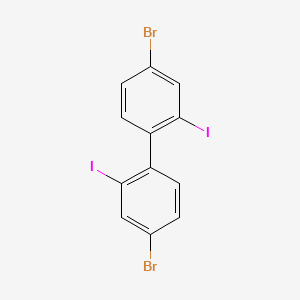

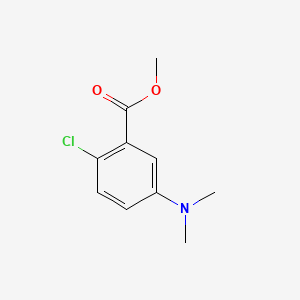

Rodol 26PYRS 是氧化染发剂配方的关键成分 {svg_3}。它作为偶联剂,有助于永久染发产品中的颜色显色过程。其化学性质使其能够与其他分子结合,形成复杂的染料,赋予头发持久颜色。

医药中间体

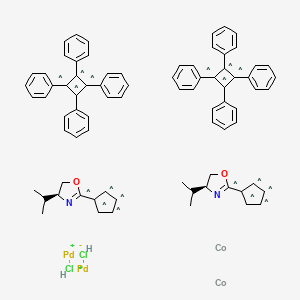

作为医药中间体,2,6-二氨基吡啶硫酸盐参与各种药物的合成 {svg_4}。由于其在形成具有潜在治疗效果的化合物方面的多功能性,它在制药行业中的作用非常重要。

个人护理应用

在个人护理行业中,Rodol 26PYRS 因其作为抗静电剂和分散剂或乳化剂稳定剂的特性而被使用 {svg_5}。这些应用对于改善个人护理产品的质量和性能至关重要,包括用于护发的产品。

抗肿瘤和抗病毒药物的合成

2,6-二氨基吡啶硫酸盐是合成具有抗肿瘤和 DNA 结合活性的 pentamidine 衍生物的前体 {svg_6}。 此外,它用于创建对称二胺的 N-单氨基甲酰衍生物,这些衍生物已显示出抗病毒活性 {svg_7}。这些应用突出了该化合物在开发各种疾病治疗方法方面的潜力。

作用机制

Target of Action

It’s known that similar compounds interact with various cellular targets, influencing numerous biochemical processes .

Mode of Action

It’s known that similar compounds can influence many cellular pathways necessary for the proper functioning of cells .

Biochemical Pathways

Similar compounds have been found to influence various cellular pathways, including those involved in metabolism .

Pharmacokinetics

It’s known that similar compounds can be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds have been found to have various effects on cells, including influencing cellular metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pyridine-2,6-diamine sulfate. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances .

属性

IUPAC Name |

pyridine-2,6-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.H2O4S/c6-4-2-1-3-5(7)8-4;1-5(2,3)4/h1-3H,(H4,6,7,8);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWQRJFRLQAWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148898 | |

| Record name | 2,6-Pyridinediamine sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093373-39-7, 146997-97-9 | |

| Record name | 2,6-Diaminopyridine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093373397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Pyridinediamine sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diaminopiridina sulfato | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIAMINOPYRIDINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K23K3HPR5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B599331.png)

![2-[(1E,3E)-5-(3,3-DIMETHYL-1-PROPYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3,3-DIMETHYL-1-PROPYL-3H-INDOLIUM IODIDE](/img/structure/B599351.png)

![N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B599353.png)